3-Cyclopropyl-4-fluoroisoquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10FN |
|---|---|
Molecular Weight |
187.21 g/mol |
IUPAC Name |
3-cyclopropyl-4-fluoroisoquinoline |
InChI |
InChI=1S/C12H10FN/c13-11-10-4-2-1-3-9(10)7-14-12(11)8-5-6-8/h1-4,7-8H,5-6H2 |
InChI Key |
JLQDMWAFRDYXNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C3=CC=CC=C3C=N2)F |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Pathways of 3 Cyclopropyl 4 Fluoroisoquinoline
Exploration of Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Core
The presence of a fluorine atom on the isoquinoline (B145761) ring at the 4-position renders this carbon susceptible to nucleophilic aromatic substitution (SNAr). The high electronegativity of fluorine polarizes the C4-F bond, making the carbon atom electrophilic and activating the ring for attack by nucleophiles. libretexts.orgyoutube.com This reactivity is a cornerstone for introducing a variety of functional groups at this position.
The SNAr reaction on 3-Cyclopropyl-4-fluoroisoquinoline would typically proceed via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. nih.gov The stability of this intermediate is crucial for the reaction to proceed and is influenced by the electronic nature of the isoquinoline ring itself.
A range of nucleophiles can be employed to displace the fluoride (B91410) ion. Common nucleophiles include alkoxides (to form ethers), thiolates (to form thioethers), and amines (to form amino-substituted isoquinolines). The reaction conditions generally involve a suitable base to either generate the nucleophile in situ or to neutralize the HF produced. The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) being commonly used to facilitate the reaction.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on a 4-Fluoroisoquinoline (B1268607) Core
| Nucleophile Source | Reagent | Product | Typical Conditions |
| Oxygen | Sodium Methoxide (NaOMe) | 4-Methoxyisoquinoline derivative | DMF, 80-120 °C |
| Sulfur | Sodium Thiophenoxide (NaSPh) | 4-(Phenylthio)isoquinoline derivative | DMSO, 100-150 °C |
| Nitrogen | Pyrrolidine | 4-(Pyrrolidin-1-yl)isoquinoline derivative | NMP, 120-180 °C |
Note: This table presents generalized conditions based on known SNAr reactions on related fluorinated heterocycles. Specific conditions for this compound may vary.
Transition Metal-Catalyzed Cross-Coupling Reactions for Peripheral Functionalization
Transition metal-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, enabling extensive peripheral functionalization of the this compound scaffold. nih.gov While the fluorine at C4 is amenable to SNAr, it can also participate in certain cross-coupling reactions, although less readily than heavier halogens. More commonly, other positions on the isoquinoline ring could be functionalized with a suitable leaving group (e.g., bromine or triflate) to enable these transformations.
Suzuki-Miyaura Coupling for Aryl and Heteroaryl Incorporation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, and it is one of the most widely used methods for constructing biaryl and heteroaryl-aryl linkages. libretexts.org To functionalize this compound via this method, a precursor with a more reactive leaving group than fluoride, such as a bromide or iodide, would typically be required at a position other than C4. For instance, a bromo-substituted derivative of this compound could readily undergo Suzuki-Miyaura coupling with a variety of aryl- and heteroarylboronic acids.
The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid in the presence of a base, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Table 2: Illustrative Suzuki-Miyaura Coupling on a Bromo-substituted Isoquinoline
| Boronic Acid | Catalyst | Ligand | Base | Solvent | Product |
| Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Water | Phenyl-substituted isoquinoline |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | (4-Methoxyphenyl)-substituted isoquinoline |
| Thiophene-2-boronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DME | (Thiophen-2-yl)-substituted isoquinoline |
Note: This table illustrates typical conditions for Suzuki-Miyaura reactions. The specific substrate would be a bromo-derivative of this compound.
Other Cross-Coupling Methods (e.g., C-N, C-O, C-S Bond Formation)
Beyond C-C bond formation, other transition metal-catalyzed cross-coupling reactions can be employed to introduce nitrogen, oxygen, and sulfur functionalities.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide or triflate and an amine. mit.edu This method is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for synthesizing amino-substituted isoquinolines.
Similarly, palladium- or copper-catalyzed C-O and C-S coupling reactions can be used to form aryl ethers and aryl thioethers, respectively. These reactions typically involve the coupling of an aryl halide with an alcohol or a thiol in the presence of a suitable catalyst and base.
Transformations of the Cyclopropyl (B3062369) Substituent
The cyclopropyl group at the 3-position of the isoquinoline ring is generally a stable, saturated substituent. Its unique electronic properties, stemming from the high p-character of its C-C bonds, can influence the reactivity of the adjacent heterocyclic ring. While the cyclopropyl ring itself is relatively inert under many conditions, it can undergo specific transformations.
Under certain catalytic conditions, particularly with transition metals like rhodium or nickel, the strained cyclopropyl ring can undergo ring-opening reactions. These transformations can lead to the formation of propenyl or other unsaturated side chains. Additionally, reactions involving radical intermediates can also lead to the opening of the cyclopropyl ring. However, under the typical conditions for the reactions described in sections 3.1 and 3.2, the cyclopropyl group is expected to remain intact.
Acid-Base Chemistry and Salt Formation
The nitrogen atom in the isoquinoline ring of this compound is basic, analogous to pyridine (B92270) and isoquinoline itself. wikipedia.orguop.edu.pk It can be protonated by acids to form the corresponding isoquinolinium salt. The basicity of the nitrogen is influenced by the electronic effects of the substituents on the ring. The fluorine atom at the 4-position, being electron-withdrawing, is expected to slightly decrease the basicity of the nitrogen compared to unsubstituted isoquinoline.
The formation of salts is a fundamental property that can be utilized for purification, formulation, and in some cases, to modify the reactivity of the molecule by altering its electronic properties. Treatment of this compound with a strong acid, such as hydrochloric acid or sulfuric acid, would readily yield the corresponding salt. uop.edu.pk These salts are typically crystalline solids with increased water solubility compared to the free base.
Computational Chemistry and Mechanistic Insights into Fluoroisoquinoline Systems
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations have become a cornerstone in modern organic chemistry for analyzing reaction mechanisms. rsc.orgresearchgate.net These methods allow for the detailed exploration of potential energy surfaces, identifying the structures of intermediates and the energies of transition states that govern a chemical transformation. researchgate.netnih.gov This predictive power is crucial for understanding and optimizing the synthesis of complex heterocyclic systems such as fluoroisoquinolines. rsc.org
The formation of the isoquinoline (B145761) core is a critical step in the synthesis of 3-Cyclopropyl-4-fluoroisoquinoline. Quantum chemical calculations are employed to map the reaction pathway of the cyclization process. By using methods such as Density Functional Theory (DFT), chemists can model the transformation from acyclic precursors to the final bicyclic structure.
The process involves locating the transition state (TS), which represents the highest energy point along the reaction coordinate. Various computational techniques are available for this purpose. The quasi-Newton method can locate a transition state, while approaches like coordinate driving or interpolation methods (e.g., Nudged Elastic Band) help in finding an approximate pathway to serve as a starting point for more precise calculations. nih.govresearchgate.net These calculations reveal the geometry of the key transition state, providing insights into the bond-forming and bond-breaking events during the ring closure. Furthermore, the identification of any reaction intermediates—transient, stable species formed between the reactant and the transition state—is crucial for a complete mechanistic picture. nih.gov
Table 1: Computational Methods for Reaction Pathway Elucidation
| Method Type | Technique | Application in Cyclization |
|---|---|---|
| Transition State Search | Quasi-Newton Methods | Precisely locates the energy maximum (transition state) on a reaction path. researchgate.net |
| Pathway Approximation | Coordinate Driving / Relaxed Scan | Explores the energy profile by systematically changing a specific geometric coordinate (e.g., a bond length). nih.gov |
| Pathway Optimization | Nudged Elastic Band (NEB) / String Method | Finds the minimum energy path between a reactant and product by optimizing a series of intermediate images. researchgate.net |
| Automated Exploration | Artificial Force Induced Reaction (AFIR) | Systematically explores potential reaction pathways from a given reactant structure to find conceivable routes. scienceopen.com |
This table illustrates common computational strategies used to study the mechanisms of chemical reactions like isoquinoline cyclization.
The introduction of a fluorine atom at a specific position on the isoquinoline scaffold is a significant challenge where computational analysis offers predictive power. nih.gov The regioselectivity of the fluorination—why the fluorine atom is directed to the C4 position—can be rationalized by calculating the activation energies for fluorination at all possible positions on the isoquinoline ring.
Computational models can simulate the attack of a fluorinating agent on the aromatic system. By calculating the transition state energies for fluorine addition at each potential site (e.g., C1, C4, C5, etc.), researchers can predict the most favorable pathway. The position with the lowest activation energy barrier will correspond to the major product observed experimentally. These calculations often reveal that the electronic properties of the cyclopropyl-substituted isoquinoline system, including charge distribution and orbital interactions, stabilize the transition state leading to 4-fluorination over other possibilities.
Table 2: Hypothetical Computational Analysis of Fluorination Regioselectivity
| Position of Fluorination | Calculated Relative Activation Energy (kcal/mol) | Predicted Outcome |
|---|---|---|
| C1 | +5.2 | Minor or unobserved product |
| C4 | 0.0 (Reference) | Major product |
| C5 | +3.8 | Minor product |
This hypothetical data represents how quantum chemical calculations could be used to predict the regioselectivity of fluorination on a 3-cyclopropylisoquinoline scaffold. The lowest energy pathway corresponds to the observed product.
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are used to determine the three-dimensional structure and relative stability of different spatial arrangements (conformations) of a molecule. google.comnih.gov For this compound, a key structural question is the preferred orientation of the cyclopropyl (B3062369) group relative to the planar isoquinoline ring.
The rotation around the single bond connecting the cyclopropyl group to the isoquinoline ring is associated with an energy profile. Computational methods can systematically rotate this bond and calculate the energy of the molecule at each step, a process known as a potential energy scan. google.com This analysis typically reveals one or more low-energy conformations that the molecule is most likely to adopt. sapub.org The stability of these conformations is governed by steric interactions between the cyclopropyl hydrogens and the adjacent atoms on the isoquinoline ring, as well as electronic effects such as orbital overlap. The presence of the fluorine atom at the 4-position can influence these interactions and thus the conformational preference. nih.gov
Table 3: Example of Conformational Energy Profile
| Dihedral Angle (Cyclopropyl-C3-C4-N) | Relative Energy (kcal/mol) | Conformation Stability |
|---|---|---|
| 0° | 2.5 | Eclipsed (Unstable) |
| 30° | 0.8 | Skewed |
| 60° | 0.2 | Near-Bisected |
| 90° | 0.0 | Bisected (Most Stable) |
| 120° | 0.3 | Near-Bisected |
This table provides an illustrative example of results from a conformational analysis scan, showing the relative energy as the cyclopropyl group is rotated. The most stable conformation is the one with the lowest relative energy.
Computational Approaches in Structure-Activity Relationship (SAR) Studies for Related Scaffolds
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery and aim to understand how a molecule's chemical structure correlates with its biological activity. oncodesign-services.com Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, provide powerful tools for establishing these correlations and predicting the activity of new compounds. nih.govmdpi.com
For a class of compounds like fluoroisoquinolines, a computational SAR study would involve several steps. oncodesign-services.com First, a dataset of related molecules with known biological activities is compiled. For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., size, lipophilicity, electronic properties) is calculated. Machine learning or statistical methods are then used to build a mathematical model that links these descriptors to the observed activity. oncodesign-services.commdpi.com
This resulting QSAR model can be used to predict the biological activity of virtual or newly designed fluoroisoquinoline derivatives, including variations of this compound. nih.gov By analyzing the model, medicinal chemists can identify which structural features are most important for activity, guiding the synthesis of more potent and selective compounds. researchgate.net This in silico approach accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates and reducing the reliance on extensive experimental screening. nih.govuni-bonn.de
Table 4: General Workflow for a Computational SAR Study
| Step | Description | Computational Tools Used |
|---|---|---|
| 1. Data Collection | Compile a series of structurally related compounds with measured biological activity. | Chemical databases. |
| 2. Descriptor Calculation | Generate numerical values (descriptors) that encode the structural and physicochemical properties of each molecule. | Molecular modeling software, dedicated QSAR software. |
| 3. Model Building | Use statistical or machine learning algorithms to create a mathematical equation relating the descriptors to activity. oncodesign-services.com | QSAR modeling software (e.g., employing Partial Least Squares, Neural Networks, or Support Vector Machines). |
| 4. Model Validation | Assess the predictive power and robustness of the model using internal and external validation techniques. | Statistical analysis packages. |
| 5. Prediction & Design | Use the validated model to predict the activity of new, untested compounds and to guide the design of improved molecules. researchgate.net | QSAR model, molecular visualization software. |
This table outlines the typical steps involved in developing a computational SAR or QSAR model for a family of related chemical compounds.
Future Directions and Emerging Research Avenues
Development of Sustainable and Atom-Economical Synthetic Approaches
The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For a molecule with potential pharmaceutical applications like 3-Cyclopropyl-4-fluoroisoquinoline, the development of sustainable and atom-economical synthetic routes is paramount. Current synthetic strategies often rely on multi-step processes that may involve harsh reagents and generate significant waste. rsc.org
Future research should prioritize the development of novel synthetic methodologies that are both efficient and environmentally benign. This includes exploring one-pot reactions and tandem catalysis to minimize intermediate isolation steps, thereby reducing solvent usage and energy consumption. organic-chemistry.org The utilization of earth-abundant metal catalysts or even metal-free catalytic systems presents a promising avenue for creating more sustainable synthetic pathways. organic-chemistry.org Furthermore, designing syntheses with high atom economy, where the majority of atoms from the reactants are incorporated into the final product, will be a key focus. rsc.org
| Synthetic Goal | Key Research Focus | Potential Benefits |
| Sustainability | One-pot reactions, tandem catalysis, use of green solvents | Reduced waste, lower energy consumption, improved safety |
| Atom Economy | Designing reactions with minimal byproduct formation | Increased efficiency, cost-effectiveness |
| Catalysis | Exploration of earth-abundant metal and metal-free catalysts | Reduced environmental impact, lower cost |
Advanced Spectroscopic and Structural Characterization Techniques for Novel Analogs
As the synthesis of novel analogs of this compound progresses, the need for sophisticated characterization techniques becomes increasingly critical. While standard techniques like NMR and mass spectrometry provide essential structural information, advanced methods can offer deeper insights into the molecule's three-dimensional structure and electronic properties. nih.govacs.org
X-ray crystallography, for instance, can provide definitive evidence of the solid-state conformation and intermolecular interactions of new analogs. nih.govmdpi.com Computational chemistry and molecular modeling will play a crucial role in predicting the structural and electronic effects of various substituents on the isoquinoline (B145761) core. documentsdelivered.com These computational studies, when coupled with experimental data, can guide the rational design of new derivatives with tailored properties. nih.gov
| Characterization Technique | Information Gained | Importance for Analog Development |
| X-ray Crystallography | Solid-state conformation, intermolecular interactions | Definitive structural elucidation, understanding of crystal packing |
| Advanced NMR Spectroscopy | Detailed structural connectivity, conformational dynamics in solution | Elucidation of complex structures, understanding of solution behavior |
| Computational Modeling | Predicted geometries, electronic properties, reactivity | Rational design of new analogs with desired properties |
Deeper Mechanistic Understanding of Complex Reactivity Patterns
The presence of both a fluorine atom and a cyclopropyl (B3062369) group on the isoquinoline ring leads to complex and often unique reactivity patterns. beilstein-journals.orgnih.gov A thorough understanding of the underlying reaction mechanisms is essential for controlling the regioselectivity and stereoselectivity of synthetic transformations. researchgate.netosi.lv
Future research should employ a combination of experimental and computational methods to elucidate these mechanisms. Kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates can provide valuable experimental evidence. researchgate.net Density Functional Theory (DFT) calculations and other computational tools can be used to model reaction pathways and transition states, offering a theoretical framework to rationalize experimental observations. researchgate.net A deeper mechanistic understanding will not only facilitate the optimization of existing reactions but also enable the discovery of novel transformations for the synthesis of complex fluorinated isoquinolines. osi.lv
Exploration of New Biological Targets and Modalities for Fluorinated Isoquinolines
The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities. semanticscholar.orgrsc.orgnih.gov The introduction of fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity. researchgate.netmdpi.com
While some isoquinoline derivatives have been investigated for their anticancer and antimicrobial properties, the full therapeutic potential of this compound and its analogs remains largely unexplored. researchgate.netamerigoscientific.comnih.gov Future research should focus on screening these compounds against a diverse array of biological targets. This includes exploring their potential as inhibitors of enzymes, modulators of receptors, and agents targeting protein-protein interactions. nih.govmdpi.com The unique electronic properties conferred by the fluorine atom could lead to novel binding modes and improved selectivity for specific targets. beilstein-journals.org The exploration of these compounds in areas such as neurodegenerative diseases, inflammatory disorders, and infectious diseases could unveil new therapeutic applications. nih.govtechnologynetworks.com
| Therapeutic Area | Potential Biological Targets | Rationale |
| Oncology | Kinases, DNA repair enzymes, apoptosis pathways | Isoquinoline scaffold is present in many anticancer agents. amerigoscientific.comnih.gov |
| Infectious Diseases | Bacterial and viral enzymes, cell wall biosynthesis | Fluorination can enhance antimicrobial activity. researchgate.net |
| Neuroscience | Receptors, ion channels, enzymes involved in neurotransmission | Isoquinoline alkaloids have shown neuroprotective effects. nih.gov |
| Inflammatory Diseases | Cytokines, inflammatory enzymes | Certain isoquinoline derivatives exhibit anti-inflammatory properties. amerigoscientific.com |
Q & A
(Basic) What are the key synthetic pathways for 3-Cyclopropyl-4-fluoroisoquinoline, and what critical parameters influence yield and purity?
The synthesis typically involves cyclopropane ring introduction via transition-metal-catalyzed cross-coupling or [2+2] cycloaddition, followed by fluorination using reagents like Selectfluor™. Critical parameters include:
- Temperature control : Excessive heat during cyclopropanation can lead to ring-opening side products.
- Catalyst selection : Palladium or copper catalysts influence regioselectivity and impurity profiles (e.g., desfluoro byproducts) .
- Purification : HPLC or column chromatography is essential to isolate the target compound from intermediates like 1-cyclopropyl-4-oxo-quinoline derivatives .
(Advanced) How can researchers resolve contradictions in reported biological activity data across studies?
Contradictions may arise from variations in impurity levels (e.g., ethylenediamine derivatives altering pharmacokinetics) or assay conditions. Methodological steps:
- Comparative impurity profiling : Use HPLC-MS to quantify impurities (e.g., EP-listed desfluoro compounds) and correlate with bioactivity .
- Standardized assays : Replicate studies under controlled conditions (pH, temperature) to isolate compound-specific effects.
- Meta-analysis : Apply FINER criteria to evaluate study feasibility and relevance, identifying confounding variables like solvent interactions .
(Basic) Which analytical techniques effectively characterize this compound and its intermediates?
- NMR spectroscopy : <sup>19</sup>F NMR confirms fluorination efficiency; <sup>1</sup>H NMR identifies cyclopropane proton environments .
- Mass spectrometry : High-resolution MS validates molecular ion peaks and detects trace impurities (e.g., m/z shifts from ethylenediamine adducts) .
- X-ray crystallography : Resolves regiochemical ambiguities in cyclopropane ring orientation .
(Advanced) What methodological considerations are essential for designing in vivo pharmacokinetic studies?
- Dose optimization : Preclinical trials should use staggered dosing to assess nonlinear kinetics due to cyclopropane metabolism.
- Ethical compliance : Obtain approval from institutional review boards (IRB) for animal models, adhering to guidelines for humane endpoints and sample size justification .
- Bioanalytical validation : LC-MS/MS protocols must distinguish the parent compound from metabolites (e.g., hydroxylated derivatives) .
(Advanced) How can computational methods predict the binding affinity of this compound to target enzymes?
- Molecular docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets, prioritizing fluorophenyl and cyclopropane motifs .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on hydrophobic interactions.
- SAR analysis : Compare with analogs (e.g., 4-fluoroisoquinoline) to validate predictive models .
(Basic) What are the known mechanisms of action in pharmacological models, and how are these validated?
The compound inhibits kinase activity via competitive binding to ATP sites. Validation methods:
- Enzyme assays : Measure IC50 values using purified kinases (e.g., EGFR-TK) with fluorescence-based ADP detection.
- Cell-based models : Use CRISPR-edited cell lines to confirm target specificity via rescue experiments .
(Advanced) What strategies optimize regioselectivity during fluorination and cyclopropanation?
- Directed ortho-metalation : Temporarily install directing groups (e.g., boronate esters) to control fluorination sites.
- Ligand screening : Test phosphine ligands (e.g., XPhos) to enhance cyclopropane ring formation efficiency .
- Kinetic studies : Monitor reaction progress via in situ IR to identify intermediates causing side reactions .
(Basic) How should researchers conduct a systematic literature review on knowledge gaps?
- Database selection : Use SciFinder® or Reaxys® with queries like "this compound AND (synthesis OR bioactivity)".
- PICO framework : Structure searches by Population (target enzymes), Intervention (compound concentration), Comparison (analogs), Outcome (IC50) .
(Advanced) How are stability discrepancies addressed under varying storage conditions?
- Forced degradation studies : Expose the compound to heat, light, and humidity; monitor degradation products via UPLC.
- Statistical modeling : Use ANOVA to compare stability across batches, identifying outliers linked to impurity thresholds .
(Advanced) What ethical frameworks govern preclinical studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
